molecular formula C8H12N2OS B7902380 2-(Butylsulfanyl)pyrimidin-5-OL

2-(Butylsulfanyl)pyrimidin-5-OL

Cat. No.: B7902380
M. Wt: 184.26 g/mol
InChI Key: WIORWEDVSJSVEU-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)pyrimidin-5-OL is a heterocyclic compound with the molecular formula C8H12N2OS. It is characterized by a pyrimidine ring substituted with a butylsulfanyl group at the second position and a hydroxyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylsulfanyl)pyrimidin-5-OL typically involves the reaction of pyrimidine derivatives with butylthiol under specific conditions. One common method includes the nucleophilic substitution of a halogenated pyrimidine with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Butylsulfanyl)pyrimidin-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)pyrimidin-5-OL is primarily related to its interaction with biological targets. It is believed to inhibit specific enzymes or receptors involved in disease pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . The compound’s molecular structure allows it to interact with various biological targets, making it a versatile molecule for drug development.

Comparison with Similar Compounds

  • 4-Amino-2-methyl-pyrimidine-5-carbonitrile
  • 7-Amino-2,5-diphenylpyrazolo-[1,5-a]pyrimidine
  • 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
  • 2-Amino-5-(2-chlorophenyl)-pyrimidine-4-thiol

Uniqueness: 2-(Butylsulfanyl)pyrimidin-5-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the hydroxyl group at the fifth position allows for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-butylsulfanylpyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-2-3-4-12-8-9-5-7(11)6-10-8/h5-6,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIORWEDVSJSVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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